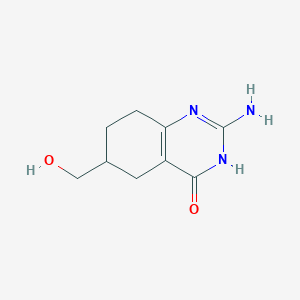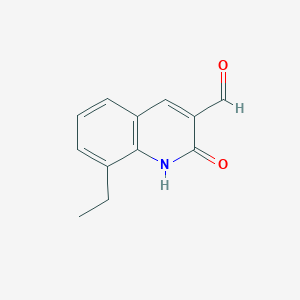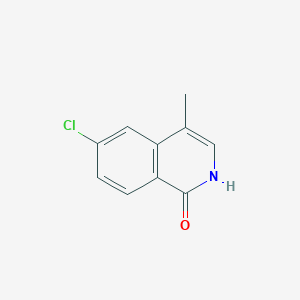
8-Amino-6,7-dimethylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-6,7-dimethylnaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system substituted with amino and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6,7-dimethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. This process can be followed by thienannulation with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
8-Amino-6,7-dimethylnaphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted naphthalene derivatives.
科学的研究の応用
8-Amino-6,7-dimethylnaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Amino-6,7-dimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This disruption can lead to cell death, making the compound a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
6,7-Dimethyl-8-amino-1,2-naphthochinon: Shares a similar naphthalene ring structure with amino and methyl substitutions.
8-Caffeinyl chalcone hybrid conjugates: These compounds also feature a naphthalene ring system and have been studied for their anticancer properties.
Uniqueness
8-Amino-6,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
8-amino-6,7-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-5-8-3-4-9(14)12(15)10(8)11(13)7(6)2/h3-5H,13H2,1-2H3 |
InChIキー |
RMHMVHUPTHCBKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)N)C(=O)C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)



![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)



![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)
![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)
